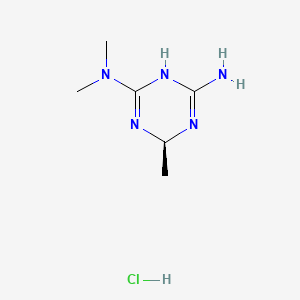

Imeglimin hydrochloride

Vue d'ensemble

Description

Imeglimin hydrochloride is a useful research compound. Its molecular formula is C6H14ClN5 and its molecular weight is 191.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imeglimin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imeglimin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

First-in-Class Treatment for Type 2 Diabetes : Imeglimin hydrochloride is a first-in-class oral medication developed for treating type 2 diabetes (T2D). It targets multiple components of diabetes-associated pathology, displaying positive results in clinical trials including the pivotal phase III TIMES programme in Japan (Lamb, 2021).

Dual Mode of Action : This drug has a dual mode of action, both enhancing insulin secretion in pancreatic β-cells and improving insulin sensitivity in extrapancreatic tissues like hepatocytes and skeletal muscles. It modulates mitochondrial function, which plays a critical role in its mechanism of action (Nagamine, 2023).

Correction of Mitochondrial Dysfunction : Imeglimin corrects mitochondrial dysfunction, a common element in T2D pathogenesis. It balances respiratory chain activity and reduces reactive oxygen species formation, which are crucial in preventing cell death and enhancing insulin action (Hallakou-Bozec et al., 2020).

Multiple Targets in Type 2 Diabetes Pathology : Imeglimin acts on key pathological defects of T2D such as excessive hepatic glucose production, impaired peripheral glucose uptake, and insufficient insulin secretion. It shows potential for combination therapy with other oral antidiabetics (Fouqueray et al., 2011).

Improvement in Metabolic Function : In a high-fat, high-sucrose diet mice model, imeglimin normalized glucose tolerance and insulin sensitivity, improving mitochondrial function and reducing liver steatosis (Vial et al., 2014).

Comparison with Other Diabetic Medications : Imeglimin exhibits a good efficacy and safety profile compared to metformin and placebo, suggesting its potential as a standalone treatment or in combination with other antidiabetic medications (Pīrāgs et al., 2012).

Future Potential in T2D Treatment : Imeglimin's ability to improve insulin secretion, lower fasting plasma glucose, and its generally favorable safety profile suggest its significant potential in type 2 diabetes management (Konkwo & Perry, 2020).

Pharmacokinetics in Special Populations : The pharmacokinetics of imeglimin in subjects with moderate hepatic impairment suggest that the increase in plasma exposure and renal excretion in this population is not clinically significant (Chevalier et al., 2020).

Potential Multi-Target Drug : Imeglimin has the potential to impact all three main pathophysiologic components of T2D, making it a promising multi-target drug for the treatment of this condition (Vuylsteke et al., 2015).

Drug-Drug Interaction Studies : Extensive studies show that imeglimin does not induce clinically relevant pharmacokinetic interactions when combined with other medications such as metformin or sitagliptin, highlighting its suitability for combination therapies (Fouqueray et al., 2020).

Propriétés

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imeglimin hydrochloride | |

CAS RN |

2650481-44-8 | |

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

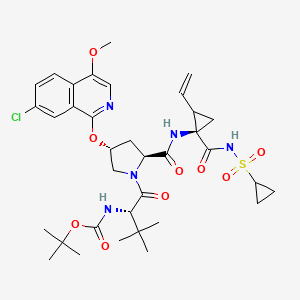

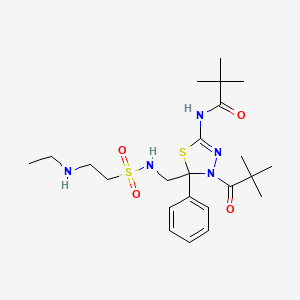

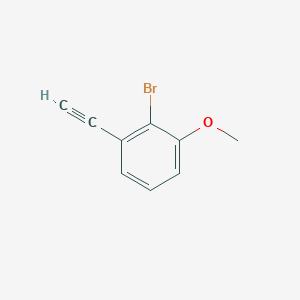

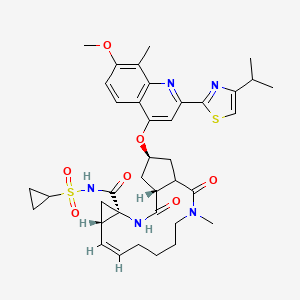

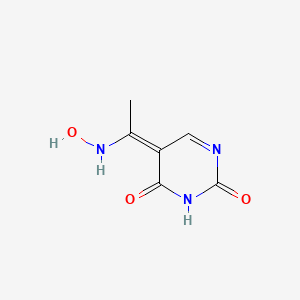

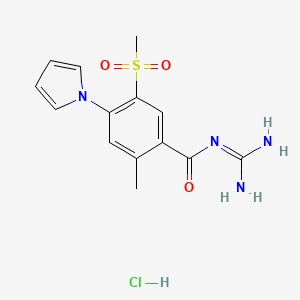

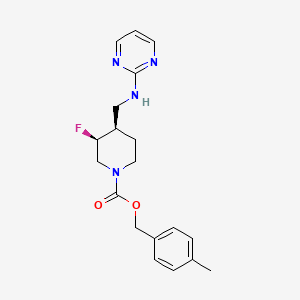

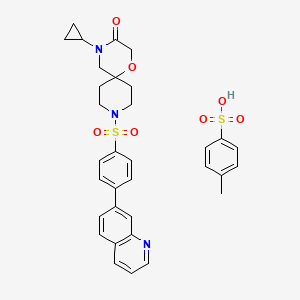

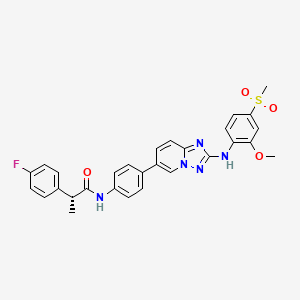

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B8068629.png)

![N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B8068646.png)

![N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8068675.png)

![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)

![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)